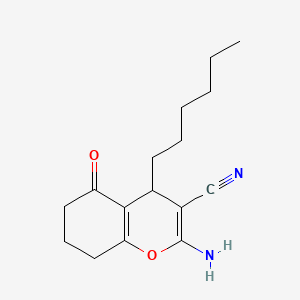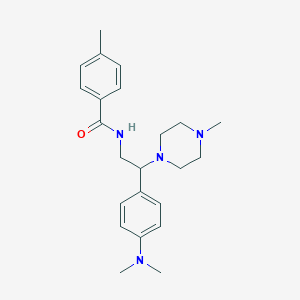![molecular formula C18H19N5OS B2362634 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide CAS No. 893726-40-4](/img/structure/B2362634.png)
2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C24H23N5OS2 . The InChI code is 1S/C24H23N5OS2/c1-16-4-8-19 (9-5-16)23-27-28-24 (29 (23)20-10-6-17 (2)7-11-20)32-15-22 (30)26-25-14-21-18 (3)12-13-31-21/h4-14H,15H2,1-3H3, (H,26,30)/b25-14+ . The Canonical SMILES is CC1=CC=C (C=C1)C2=NN=C (N2C3=CC=C (C=C3)C)SCC (=O)NN=CC4=C (C=CS4)C .Physical And Chemical Properties Analysis
The molecular weight of this compound is 461.6 g/mol . The computed properties include XLogP3-AA of 5.7, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 6, Rotatable Bond Count of 7, Exact Mass of 461.13440272 g/mol, Monoisotopic Mass of 461.13440272 g/mol, Topological Polar Surface Area of 126 Ų, Heavy Atom Count of 32, and Formal Charge of 0 .Scientific Research Applications
Synthesis and Chemical Properties
- 2-{[bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be synthesized from 4-methyl-4H-1,2,4-triazole-3-thiol, leading to the formation of various derivatives like thiosemicarbazides, 4H-1,2,4-triazole-3(2H)-thione, and 2-amino-1,3,4-thiadiazole derivatives, with confirmation through X-ray structure analysis (Maliszewska-Guz et al., 2005).
Antioxidant Properties
- A derivative of this compound has shown to possess antioxidant abilities, demonstrated through a Ferric reducing antioxidant power assay, and indicated to have higher antioxidant capacity compared to the control substance, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Antiproliferative and Antilipolytic Activities
- Some derivatives of this compound have shown promising cytotoxicity against various cancer cells, along with the potential for inhibition of pancreatic lipase. This suggests a dual role in antidiabesity and antineoplastic capacities (Shkoor et al., 2021).
Complex Formation and Structural Analysis
- The compound has been used in the synthesis of dinuclear cobalt and nickel complexes, demonstrating its strong coordination ability and versatility in forming diverse molecular structures. These complexes have shown strong urease inhibition activities (Fang et al., 2019).
Applications in Antimicrobial Studies
- Various derivatives and related compounds have been synthesized and evaluated for their antimicrobial activities. Some of these compounds have shown effectiveness against Gram-positive bacteria and other microbial strains (Trotsko et al., 2012).
Properties
IUPAC Name |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-12-3-7-14(8-4-12)17-21-22-18(25-11-16(24)20-19)23(17)15-9-5-13(2)6-10-15/h3-10H,11,19H2,1-2H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSZBEJBDBWKQIA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
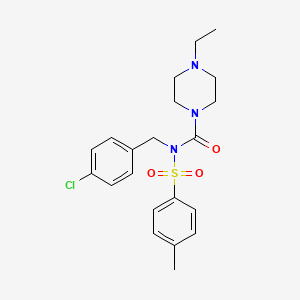

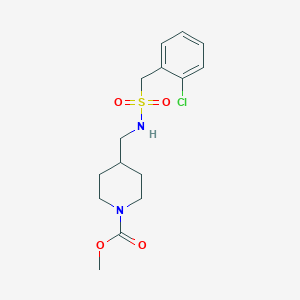

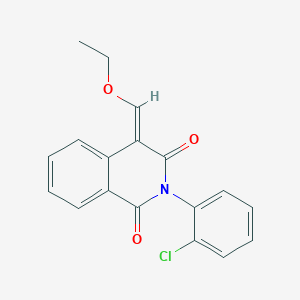
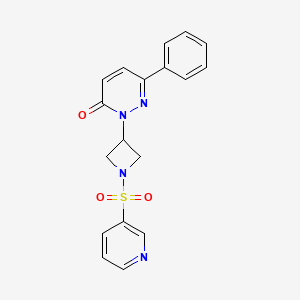
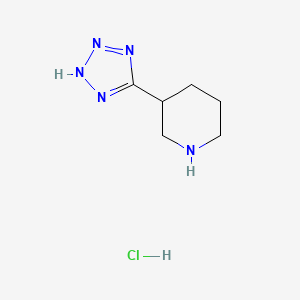
![5-bromo-2-chloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2362564.png)
![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2362565.png)
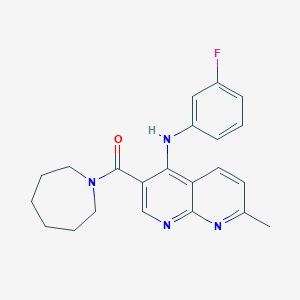
![N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide](/img/structure/B2362567.png)
![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.2.0]heptan-6-ol;hydrochloride](/img/structure/B2362570.png)
